Alloisoleucine, DL-

説明

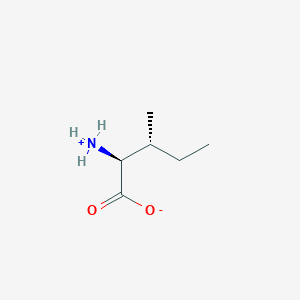

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046530, DTXSID501019679 | |

| Record name | L-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.4 mg/mL at 25 °C | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1509-34-8, 3107-04-8, 443-79-8 | |

| Record name | L-Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1509-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3107-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloisoleucine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001509348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloisoleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-alloisoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alloisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOISOLEUCINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RNR8XN7S2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLOISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05T3WT3PJ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 64 °C | |

| Record name | L-Alloisoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereochemical Properties and Mechanistic Insights into L Alloisoleucine Formation

Elucidation of L-Alloisoleucine's Stereochemical Configuration Relative to L-Isoleucine

L-Isoleucine possesses two stereogenic centers, allowing for four possible stereoisomers: L-isoleucine ((2S,3S)), D-isoleucine ((2R,3R)), L-alloisoleucine ((2S,3R)), and D-alloisoleucine ((2R,3S)). wikipedia.orgresearchgate.netrsc.org The relative stereochemistry of isoleucine and alloisoleucine can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.orgresearchgate.net Differences in chemical shifts and coupling constants, particularly at the alpha (α) stereocenter, allow for the differentiation of isoleucine and alloisoleucine residues. researchgate.netrsc.orgresearchgate.net For instance, the α-CH chemical shift for the D-allo-isoleucine diastereoisomer typically occurs at a higher chemical shift than that for the L-isoleucine diastereoisomer. rsc.org

Endogenous Biosynthetic Pathways of L-Alloisoleucine in Biological Systems

L-Alloisoleucine is produced endogenously in various biological systems. targetmol.comacs.orgnih.gov In humans, it is a common constituent of plasma, albeit at low levels. targetmol.comhmdb.ca Its formation in vivo has been studied, with investigations indicating its derivation from L-[13C]isoleucine in humans. wikipedia.orgcaymanchem.comcaymanchem.com

Role of Isoleucine Transamination in L-Alloisoleucine Generation

Transamination of L-isoleucine is a significant step in the generation of L-alloisoleucine. targetmol.comchemicalbook.combertin-bioreagent.comhmdb.cacaymanchem.com This process involves the transfer of an amino group from L-isoleucine to an α-keto acid, typically α-ketoglutarate, resulting in the formation of a branched-chain α-keto acid intermediate, 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvaleric acid or KMV), and glutamate (B1630785). caymanchem.comnih.govwikipedia.org Studies have shown that L-alloisoleucine is produced as a byproduct of isoleucine transamination. targetmol.comchemicalbook.comhmdb.ca

Stereochemical Determinants of 2-Oxoacid Intermediates in L-Alloisoleucine Formation

The formation of L-alloisoleucine is closely linked to the stereochemistry of the 2-oxoacid intermediate, (R)-3-methyl-2-oxopentanoic acid. ncats.iochemsrc.comnih.gov It has been suggested that this (R)-isomer is an immediate and inevitable byproduct of L-isoleucine transamination and that L-alloisoleucine is primarily formed via the transamination of 3-methyl-2-oxopentanoate in vivo. ncats.io Studies involving L-[13C]isoleucine in humans have shown that plasma levels of L-isoleucine, 3-methyl-2-oxopentanoate, and L-alloisoleucine increase after L-isoleucine loading, with peak values reached successively. nih.gov

Enzymatic Catalysis in L-Alloisoleucine Biosynthesis

The biosynthesis of L-alloisoleucine is facilitated by specific enzymatic machinery, particularly in the context of natural product biosynthesis. acs.orgnih.gov

Characterization of Pyridoxal (B1214274) 5'-Phosphate (PLP)-linked Aminotransferases

Pyridoxal 5'-Phosphate (PLP)-linked aminotransferases play a crucial role in the initial transamination step of L-isoleucine. acs.orgnih.govrsc.orgmolaid.com These enzymes utilize PLP as a cofactor to catalyze the reversible transfer of an amino group. acs.orgnih.govnih.govu-tokyo.ac.jp In the context of L-alloisoleucine biosynthesis in certain natural product pathways, specific PLP-linked aminotransferases, such as DsaD and MfnO, have been identified. acs.orgnih.govrsc.orgmolaid.com Inactivation of the genes encoding these aminotransferases has been shown to significantly diminish the titers of L-alloisoleucine-containing natural products. acs.orgnih.gov

Identification and Functional Analysis of Specific Isomerases (e.g., DsaE, MfnH)

Beyond the initial transamination, the formation of L-alloisoleucine from L-isoleucine involves an epimerization event at the β-position. This reaction is catalyzed by specific isomerases. acs.orgnih.govrsc.org Two such isomerases, DsaE and MfnH, have been discovered and characterized in the biosynthetic pathways of desotamides and marformycins, respectively. acs.orgnih.govrsc.org These isomerases work synergistically with the PLP-linked aminotransferases (DsaD and MfnO) to catalyze the bidirectional reaction between L-alloisoleucine and L-isoleucine. acs.orgnih.gov In vitro biochemical assays have confirmed this bidirectional activity. acs.orgnih.gov Site-directed mutagenesis studies have revealed that these isomerases utilize an arginine residue from their C-terminus to epimerize the amino acid at the β-position, and the enzymatic reaction involves a PLP-linked ketimine intermediate. acs.orgnih.gov Inactivation of the genes encoding these isomerases (dsaE and mfnH) has been shown to completely abolish the production of all L-alloisoleucine-containing metabolites in their respective biosynthetic pathways, highlighting their essential role. acs.orgnih.govresearchgate.net Another enzyme, isoleucine 2-epimerase from Lactobacillus species, has also been shown to catalyze the epimerization of L-isoleucine to D-alloisoleucine and vice versa, requiring PLP as a coenzyme. nih.gov

Bidirectional Enzymatic Reactions Involving L-Alloisoleucine and L-Isoleucine

Enzymatic interconversion between L-isoleucine and L-alloisoleucine is primarily catalyzed by specific enzymes, notably isoleucine 2-epimerase (EC 5.1.1.21), also known as branched-chain amino acid (BCAA) racemase. uniprot.orgqmul.ac.ukexpasy.org This enzyme facilitates the epimerization at the C-2 position, enabling the reversible conversion between L-isoleucine and D-allo-isoleucine, and D-allo-isoleucine and L-isoleucine. uniprot.orgnih.gov

Studies have identified and characterized isoleucine 2-epimerases from bacterial species such as Lactobacillus buchneri and Lactobacillus otakiensis. uniprot.orgnih.govresearchgate.netnih.gov These enzymes are pyridoxal 5′-phosphate (PLP)-dependent proteins and can catalyze the racemization of a broad spectrum of nonpolar amino acids, with high rates observed for the epimerization of L-isoleucine to D-allo-isoleucine and vice versa. nih.govresearchgate.netnih.gov

Research on the isoleucine 2-epimerase from L. otakiensis has provided detailed kinetic parameters for this bidirectional reaction. nih.govnih.govasm.org

| Substrate | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) |

| L-Isoleucine | 5.00 | 153 |

| D-Allo-isoleucine | 13.2 | 286 |

These findings indicate that the enzyme exhibits different affinities and catalytic efficiencies depending on the substrate. nih.govnih.govasm.org The enzymatic reaction involves a PLP-linked ketimine intermediate, and studies using site-directed mutagenesis have revealed the involvement of a specific arginine residue in the epimerization at the beta-position. acs.org

Beyond bacterial enzymes, some biosynthetic pathways in microorganisms involve enzyme pairs that synergistically contribute to L-allo-isoleucine formation from L-isoleucine. acs.org For instance, in the biosynthesis of natural products like desotamide (B65381) and marformycin, enzyme pairs consisting of a PLP-linked aminotransferase and an isomerase have been characterized as catalyzing the bidirectional reaction between L-allo-isoleucine and L-isoleucine. acs.org Inactivation of the genes encoding these enzymes has been shown to abolish the production of L-allo-isoleucine-containing metabolites, highlighting their crucial role in these specific pathways. acs.org

Non-Enzymatic Routes of L-Alloisoleucine Formation

While enzymatic pathways are significant for L-alloisoleucine interconversion, non-enzymatic routes also contribute to its formation. One notable non-enzymatic mechanism involves the reversible transamination of isoleucine or S-ketomethylvalerate (S-KMV), the 2-keto acid derivative of isoleucine. nih.govmyadlm.org This process can lead to the formation of L-alloisoleucine as a side reaction. nih.gov

In the context of branched-chain amino acid metabolism, particularly when the branched-chain α-ketoacid dehydrogenase complex (BCKDHc) activity is impaired, such as in MSUD, the accumulation of 2-keto acids like S-KMV increases the likelihood of secondary reactions. nih.govmyadlm.org Keto-enol tautomerization of the 2-oxoacid derivative of isoleucine followed by amination can result in the formation of alloisoleucine. myadlm.org Although small amounts of alloisoleucine are formed during normal BCAA catabolism, elevated plasma alloisoleucine in MSUD is considered pathognomonic for the disorder, indicating a significant contribution from non-enzymatic pathways under these pathological conditions. myadlm.org

Studies investigating the mechanism of L-alloisoleucine formation in vivo and in vitro have provided further insight. When healthy subjects were administered L-isoleucine, plasma levels of L-isoleucine, KMV, and L-alloisoleucine increased, with peak values occurring successively. nih.gov In human skin fibroblast cultures challenged with L-isoleucine, both KMV and L-alloisoleucine accumulated, and their formation was dependent on the L-isoleucine concentration. nih.gov Research using isotopic labeling with L-[¹⁵N]isoleucine and L-[¹³C]isoleucine has suggested that the interconversion between L-isoleucine and L-alloisoleucine does not primarily occur through the reversible enolization of the 2-keto-3-methylvaleric acids formed by their transamination, as the ¹⁵N label was largely conserved in the formed L-alloisoleucine. ebi.ac.uk This indicates that alternative mechanisms, potentially involving direct epimerization or other non-transamination routes, may play a more significant role in the non-enzymatic formation under certain conditions.

Non-enzymatic reactions can also occur during food processing, particularly under heat treatment. nih.gov The heating of proteins containing isoleucine can lead to racemization, contributing to the formation of alloisoleucine. nih.gov This highlights an exogenous non-enzymatic source of the compound in the diet.

Exogenous L-Alloisoleucine Sources and Bioincorporation Mechanisms

L-Alloisoleucine can enter biological systems through exogenous sources, primarily the diet. While L-isoleucine is an essential amino acid found abundantly in protein-rich foods like meat, dairy, and legumes, L-alloisoleucine is generally present in only trace amounts in healthy serum. wikipedia.org However, it can be formed during food processing, such as through the racemization of isoleucine during heating. nih.gov

The bioincorporation of exogenous L-alloisoleucine into biological systems and its metabolic fate are areas of ongoing research. As a non-proteinogenic amino acid, L-alloisoleucine is not typically incorporated into proteins during ribosomal synthesis, which primarily utilizes the 20 standard amino acids. However, it can be metabolized or participate in other biochemical pathways.

In individuals with MSUD, the impaired catabolism of branched-chain amino acids leads to the accumulation of L-isoleucine and its metabolites, including L-alloisoleucine. hmdb.camyadlm.org This accumulation is a direct consequence of the metabolic block and the subsequent non-enzymatic formation from the elevated precursor. nih.govmyadlm.org The presence and elevated levels of L-alloisoleucine in the plasma of MSUD patients are a key diagnostic indicator, reflecting its formation from endogenous L-isoleucine when the normal metabolic pathway is disrupted. hmdb.camyadlm.org

Research has also explored the potential roles of L-alloisoleucine and its derivatives in biological contexts beyond MSUD. For instance, N-acetyl-D-alloisoleucine has shown inhibitory effects on certain plant pathogens, suggesting potential bioactivity for modified forms of alloisoleucine. mdpi.com The presence of L-alloisoleucine in various life forms, including bacteria, fungi, plants, and mammals, suggests diverse origins and potential metabolic roles across different organisms. acs.org

The mechanisms by which exogenous L-alloisoleucine is handled in healthy individuals, where it is typically found at very low concentrations, are not as extensively characterized as its accumulation in MSUD. However, studies involving the administration of labeled isoleucine have provided insights into the metabolic conversion that gives rise to endogenous L-alloisoleucine. nih.govebi.ac.uk The delayed metabolic clearance of L-alloisoleucine compared to L-isoleucine and its precursor keto acid in healthy subjects suggests it is not as readily metabolized through the primary branched-chain amino acid catabolic pathway. nih.gov

The study of L-alloisoleucine continues to provide valuable insights into amino acid metabolism, particularly in the context of inborn errors of metabolism and the activity of specific amino acid epimerases.

Metabolic Integration and Regulatory Aspects of L Alloisoleucine

Position of L-Alloisoleucine within the Broader Branched-Chain Amino Acid Metabolic Network

L-Alloisoleucine is intricately linked to the metabolic network of branched-chain amino acids (BCAAs), which include L-leucine, L-isoleucine, and L-valine. These essential amino acids share common membrane transport systems and initial enzymatic steps in their catabolism. cocukmetabolizma.commdpi.com The first step in BCAA metabolism involves reversible transamination catalyzed by branched-chain amino acid transaminases (BCATs), leading to the formation of their respective α-ketoacids. mdpi.comoup.com L-Isoleucine is transaminated to (S)-3-methyl-2-oxopentanoic acid (also known as α-keto-β-methylvaleric acid or (S)-KMV). mdpi.comnih.gov L-Alloisoleucine is formed from L-isoleucine, primarily through transamination, and specifically from (R)-3-methyl-2-oxo-pentanoic acid ((R)-KMV), an epimer of (S)-KMV. hmdb.cacaymanchem.comnih.govcapes.gov.br While BCATs primarily produce the (S) enantiomers of the ketoacids from the L-amino acids, the formation of L-alloisoleucine suggests that racemization of the α-ketoacid can occur, leading to the (R) enantiomer, which is then reaminated to L-alloisoleucine. mdpi.com

Catabolism and Degradation Pathways of L-Alloisoleucine

The primary pathway for BCAA degradation is the irreversible oxidative decarboxylation of their corresponding α-ketoacids, catalyzed by the branched-chain α-ketoacid dehydrogenase complex (BCKDC). cocukmetabolizma.comoup.com This complex is a multienzyme complex located in the mitochondria. cocukmetabolizma.comresearchgate.net

Oxidative Decarboxylation Processes of L-Alloisoleucine-Derived Alpha-Ketoacids

L-Alloisoleucine is thought to be catabolized via its corresponding α-ketoacid, (R)-3-methyl-2-oxopentanoic acid ((R)-KMV). nih.govcapes.gov.br However, the oxidative decarboxylation of (R)-KMV derived from L-alloisoleucine appears to occur at significantly lower rates compared to the oxidative decarboxylation of (S)-KMV derived from L-isoleucine. Studies in perfused rat hind limb muscle showed that the decarboxylation rates for L-alloisoleucine were about 10-fold lower than for L-isoleucine. ebi.ac.uknih.gov This suggests that while the BCKDC can act on (R)-KMV, it does so less efficiently than on (S)-KMV.

Characterization of Downstream Metabolites of L-Alloisoleucine Catabolism

Following the oxidative decarboxylation by BCKDC, the branched-chain acyl-CoA esters are formed. For L-isoleucine and its corresponding ketoacids, this leads to the formation of 2-methylbutyryl-CoA. mdpi.com This is subsequently metabolized through a series of enzymatic reactions to yield acetyl-CoA and propionyl-CoA, which can enter the TCA cycle. wikipedia.org Given that L-alloisoleucine is a diastereomer of L-isoleucine and its catabolism also involves oxidative decarboxylation of KMV, it is expected that the downstream metabolites would be similar, ultimately leading to acetyl-CoA and propionyl-CoA, although the flux through this pathway is diminished compared to L-isoleucine. wikipedia.org

Interrelationships and Crosstalk between L-Alloisoleucine and L-Isoleucine Metabolism

The metabolism of L-alloisoleucine is intimately linked with that of L-isoleucine. L-Alloisoleucine is primarily formed from L-isoleucine through transamination involving the intermediate KMV. hmdb.cacaymanchem.commdpi.com The formation of L-alloisoleucine from L-isoleucine in vivo is thought to involve a keto-enol tautomeric racemization of the (S)-KMV produced from L-isoleucine, yielding (R)-KMV, which is then reaminated to L-alloisoleucine. mdpi.comnih.gov This process is particularly relevant in conditions where the degradation of KMV by BCKDC is impaired, such as in MSUD, leading to the accumulation of both (S)- and (R)-KMV and consequently L-alloisoleucine. mdpi.comnih.gov

In healthy individuals, L-alloisoleucine is present at very low concentrations. hmdb.cahealthmatters.io However, in MSUD, the deficient activity of the BCKDC leads to a buildup of BCAAs and their corresponding α-ketoacids, including KMV. hmdb.cahealthmatters.iomdpi.com The elevated levels of KMV drive the formation of L-alloisoleucine, making it a pathognomonic marker for MSUD. hmdb.cahealthmatters.iomdpi.comnih.gov The plasma L-alloisoleucine/L-isoleucine ratio can even correlate inversely with the residual BCKDC activity, serving as an indicator of disease severity. nih.govcapes.gov.br

Research has also indicated that L-alloisoleucine can influence L-isoleucine metabolism. Studies in skeletal muscle have shown that L-alloisoleucine can increase L-isoleucine release, although its effect on L-isoleucine decarboxylation was inconsistent. medchemexpress.com

Regulatory Mechanisms Governing L-Alloisoleucine Concentrations

The concentration of L-alloisoleucine is primarily governed by the balance between its formation from L-isoleucine and its subsequent degradation. As its formation is closely tied to the transamination of L-isoleucine and the availability of the (R)-KMV intermediate, factors influencing L-isoleucine metabolism and KMV levels directly impact L-alloisoleucine concentrations.

The most significant factor regulating L-alloisoleucine levels is the activity of the BCKDC. hmdb.cahealthmatters.iomdpi.com In conditions of impaired BCKDC activity, such as MSUD, the decreased catabolism of KMV leads to its accumulation, thereby promoting the formation of L-alloisoleucine. mdpi.comnih.gov

Transcriptional and Post-Translational Regulation of Enzymes Involved in L-Alloisoleucine Metabolism

The enzymes involved in BCAA metabolism, including those indirectly affecting L-alloisoleucine levels (like BCAT and BCKDC), are subject to both transcriptional and post-translational regulation.

Branched-chain amino acid transaminases (BCATs), which catalyze the initial step of BCAA transamination and are involved in L-alloisoleucine formation, have both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms. nih.govresearchgate.net Their expression can be influenced by transcription factors such as KLF15 and PGC-1α. researchgate.netnih.gov

The activity of the BCKDC, the key enzyme in the irreversible degradation of the α-ketoacids, is tightly regulated, primarily through reversible phosphorylation. researchgate.netnih.gov Phosphorylation of the E1α subunit by branched-chain α-ketoacid dehydrogenase kinase (BCKDK) inhibits BCKDC activity. researchgate.netnih.gov Conversely, dephosphorylation by protein phosphatase Mg2+/Mn2+-dependent 1K (PPM1K) activates the complex. researchgate.netnih.gov Transcriptional regulation of BCKDK and PPM1K can also influence BCKDC activity and, consequently, the levels of KMV and L-alloisoleucine. researchgate.netnih.gov For instance, ChREBP has been shown to regulate the transcription of BCKDK and PPM1K. nih.gov

Beyond phosphorylation, BCKDC activity can also be regulated by product inhibition from NADH and branched-chain acyl-CoA esters. nih.gov The association of BCAT2 with BCKDC to form a metabolon can also enhance BCKDC activity, an interaction that is disrupted by BCKDC phosphorylation. nih.gov

While direct transcriptional or post-translational regulatory mechanisms specifically targeting L-alloisoleucine synthesis or degradation enzymes (beyond their involvement in general isoleucine/BCAA metabolism) are not as extensively characterized, the regulation of the key enzymes in the shared BCAA pathway significantly impacts L-alloisoleucine concentrations, particularly in metabolic disorders.

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

| Compound Name | PubChem CID |

| L-Alloisoleucine | 643994 |

| L-Isoleucine | 791 |

| L-Leucine | 610 |

| L-Valine | 6288 |

| (S)-3-methyl-2-oxopentanoic acid | 123935 |

| (R)-3-methyl-2-oxopentanoic acid | 643993 |

| α-Ketoglutaric acid | 51 |

| Acetyl-CoA | 444083 |

| Propionyl-CoA | 6048 |

| Succinyl-CoA | 123935 |

| NADH | 5875 |

Data Table: Plasma Alloisoleucine Levels in Healthy Individuals and MSUD Patients

| Subject Group | Plasma Alloisoleucine Concentration (µmol/L) | Source Snippet |

| Healthy Adults | 1.9 ± 0.6 (mean ± SD) | medscape.com |

| Healthy Children (3-11 years) | 1.6 ± 0.4 (mean ± SD) | medscape.com |

| Healthy Infants (<3 years) | 1.3 ± 0.5 (mean ± SD) | medscape.com |

| Healthy Newborns | Not quantifiable/Below detection limit | scielo.brmdpi.com |

| MSUD Patients | >5 | hmdb.cahealthmatters.iomedscape.com |

| MSUD Patients (at diagnosis) | 85 (average) | scielo.br |

| MSUD Patients (after intervention) | 170 (average) | scielo.br |

| Obese Zucker Rats | Elevated (238% higher than lean) | nih.gov |

| Lean Zucker Rats | Lower than obese Zucker rats | nih.gov |

| DIO Rats | No significant change compared to control | nih.gov |

Pathophysiological Significance of L Alloisoleucine in Human Disease

L-Alloisoleucine as a Diagnostic and Prognostic Biomarker for Maple Syrup Urine Disease (MSUD)

The presence of elevated L-alloisoleucine in plasma is considered a pathognomonic marker for all forms of MSUD nih.govhmdb.cahealthmatters.io. Its detection is a key laboratory test for confirming the diagnosis medscape.comscielo.br.

Clinical Sensitivity and Specificity of Plasma L-Alloisoleucine Levels in MSUD Diagnosis

Plasma L-alloisoleucine levels above a specific cutoff value demonstrate high sensitivity and specificity for the diagnosis of MSUD nih.govhmdb.ca. A widely accepted cutoff value is 5 µmol/L nih.govhmdb.ca. Studies have shown that in patients with classical MSUD, L-alloisoleucine levels were above this cutoff in a very high percentage of samples nih.gov. Similarly, in patients with variant MSUD, levels were also frequently above this threshold nih.gov.

Reference values for plasma L-alloisoleucine have been established in healthy individuals across different age groups:

| Age Group | Plasma L-Alloisoleucine (µmol/L) (Mean ± SD) | Number of Individuals |

| Infants < 3 years | 1.3 ± 0.5 | 37 |

| Children 3-11 years | 1.6 ± 0.4 | 17 |

| Healthy Adults | 1.9 ± 0.6 | 35 |

Data from Schadewaldt et al. 1999 nih.gov.

While elevated serum BCAA levels can be detected earlier, often within the first 24 hours of life, L-alloisoleucine may not be detectable until after 6 days of age nih.govmedscape.com. Despite this, its presence at levels greater than 5 µmol/L is considered the most specific and sensitive diagnostic marker for all forms of MSUD nih.govmedscape.com.

Differential Diagnosis of MSUD from Other Hyperaminoacidemias via L-Alloisoleucine Profiling

Elevated levels of branched-chain amino acids can occur in conditions other than MSUD, such as in infants receiving total parenteral nutrition or in patients with ketotic hypoglycemia healthmatters.iomedscape.com. However, in these cases, L-alloisoleucine is typically not significantly elevated nih.govhealthmatters.io. The detection of elevated L-alloisoleucine, therefore, is crucial for differentiating MSUD from other conditions that may present with hyperaminoacidemia nih.govhealthmatters.io. For instance, while individuals with biallelic variants in BCAT2 (encoding mitochondrial branched-chain aminotransferase) may have elevated BCAAs, L-alloisoleucine is not typically detected in their plasma medlink.com. This makes L-alloisoleucine a key marker for specifically identifying the metabolic block at the level of the BCKAD complex deficiency characteristic of MSUD hmdb.cahealthmatters.io.

Impact of Therapeutic Interventions and Dietary Management on Plasma L-Alloisoleucine Concentrations in MSUD

The primary treatment for MSUD involves strict dietary restriction of branched-chain amino acids and the use of BCAA-free medical foods cocukmetabolizma.comresearchgate.net. Judicious supplementation with isoleucine and valine is also necessary cocukmetabolizma.comresearchgate.net. This dietary management aims to reduce the accumulation of BCAAs and their toxic byproducts, including L-alloisoleucine, in the plasma and tissues researchgate.net.

Effective dietary management and therapeutic interventions lead to a reduction in plasma BCAA levels. While the focus is often on normalizing leucine (B10760876) levels due to its significant neurotoxicity, a predictable variation in BCAA levels, including L-alloisoleucine, is observed following nutritional intervention scielo.br. Maintaining stable and controlled plasma BCAA concentrations is essential for preventing metabolic decompensation and improving long-term outcomes scielo.brcocukmetabolizma.comresearchgate.net. Regular monitoring of plasma amino acid concentrations, including L-alloisoleucine, is crucial for adjusting dietary therapy and ensuring metabolic control healthmatters.io.

Neurobiological Consequences of Elevated L-Alloisoleucine and Related Metabolites in MSUD

The accumulation of branched-chain amino acids, particularly leucine, isoleucine, valine, and their corresponding alpha-ketoacids (including the precursor to L-alloisoleucine), has significant neurotoxic effects in individuals with MSUD turkjpediatr.orgmyadlm.orgnih.gov. These effects contribute to the severe neurological symptoms observed in the disease, such as encephalopathy, seizures, and developmental delay nih.govturkjpediatr.orgwikipedia.org.

Mechanisms of Branched-Chain Amino Acid Transport Disruption Across the Blood-Brain Barrier

Elevated levels of branched-chain amino acids in the plasma, especially leucine, interfere with the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier (BBB) myadlm.orgoup.comresearchgate.net. This transport is mediated by the LNAA transporter (LAT1) medlink.comresearchgate.net. Leucine has a high affinity for this transporter, and its excessive concentration competitively inhibits the uptake of other essential amino acids into the brain, including tryptophan, tyrosine, phenylalanine, methionine, histidine, valine, and threonine nih.govoup.comresearchgate.netcocukmetabolizma.com. This disruption in the balance of amino acids entering the brain has detrimental effects on brain function and development myadlm.orgnih.gov.

Impairment of Central Nervous System Neurotransmitter Synthesis and Function

The reduced transport of LNAAs across the blood-brain barrier due to BCAA accumulation directly impacts the synthesis of neurotransmitters in the central nervous system myadlm.orgoup.comresearchgate.net. Several of the LNAAs whose transport is inhibited are precursors for key neurotransmitters oup.comcocukmetabolizma.com. For example, tryptophan is a precursor for serotonin, while tyrosine and phenylalanine are precursors for dopamine (B1211576) and norepinephrine (B1679862) oup.comcocukmetabolizma.com. The impaired uptake of these amino acids into the brain leads to a deficiency in the synthesis of these crucial neurotransmitters nih.govoup.comcocukmetabolizma.com.

Furthermore, the accumulation of branched-chain alpha-ketoacids, the metabolic precursors to the accumulated BCAAs and L-alloisoleucine, can also interfere with energy metabolism and neurotransmitter balance in the brain myadlm.orgoup.comcocukmetabolizma.com. Elevated alpha-ketoisocaproic acid (aKIC), derived from leucine, can disrupt transamination reactions in the brain, leading to depletion of glutamate (B1630785) and glutamine, and reduced levels of aspartate and pyruvate (B1213749) oup.comcocukmetabolizma.com. Glutamate and gamma-aminobutyric acid (GABA) are major excitatory and inhibitory neurotransmitters, respectively, and their depletion can significantly impair neuronal function nih.govmyadlm.orgcocukmetabolizma.com. This multifaceted disruption of amino acid transport, neurotransmitter synthesis, and energy metabolism contributes to the severe neurobiological consequences observed in MSUD myadlm.orgnih.govoup.comcocukmetabolizma.com.

Effects on Brain Development, Myelinogenesis, and Cellular Homeostasis

The accumulation of branched-chain amino acids in MSUD is due to a deficiency in the branched-chain α-ketoacid dehydrogenase complex, which is responsible for their degradation. hmdb.cacaymanchem.com This deficiency leads to elevated levels of leucine, isoleucine, valine, and alloisoleucine in plasma and urine. caymanchem.comnih.gov The neurotoxic effects observed in MSUD are believed to be related to the accumulation of these branched-chain compounds in the brain and other bodily fluids. hmdb.ca Studies have shown that plasma amino acid concentrations in MSUD mouse models may only partially reflect brain amino acid homeostasis. researchgate.net The competitive transport of amino acids across the blood-brain barrier is a factor in how these metabolic imbalances affect the brain. researchgate.net

Association of L-Alloisoleucine with Other Metabolic Disorders and Conditions

While most prominently associated with MSUD, L-alloisoleucine dysregulation has been investigated in other metabolic contexts and identified in metabolomic studies of various disease states.

Investigations into L-Alloisoleucine Dysregulation in Non-MSUD Aminoacidopathies

Beyond MSUD, L-alloisoleucine levels have been examined in other primary aminoacidopathies. Studies have found that in patients with conditions such as diabetes mellitus, ketotic hypoglycemia, phenylketonuria, and obligate heterozygous parents of MSUD patients, alloisoleucine levels were not significantly different from those in healthy subjects. nih.gov This underscores the specificity of elevated L-alloisoleucine as a diagnostic marker for MSUD compared to other disorders affecting amino acid metabolism. nih.gov

Metabolomic Studies Identifying L-Alloisoleucine in Diverse Disease States (e.g., Colorectal Cancer, Eosinophilic Esophagitis, Gastric Cancer)

Metabolomic studies, which aim to identify and quantify the complete set of small-molecule metabolites within a biological sample, have identified L-alloisoleucine in the context of several other diseases, suggesting potential alterations in branched-chain amino acid metabolism in these conditions.

Colorectal Cancer: L-Alloisoleucine has been identified in metabolomic studies investigating colorectal cancer. hmdb.cafrontiersin.org These studies explore the metabolic profiles of colorectal cancers, adjacent mucosa, and stool to understand the metabolic reprogramming associated with the disease. hmdb.ca

Eosinophilic Esophagitis: Metabolomic analysis has also identified L-alloisoleucine in studies related to eosinophilic esophagitis (EoE). hmdb.ca Preliminary targeted metabolomics studies analyzing plasma from pediatric patients with EoE have explored differences in metabolite profiles, including amino acids. researchgate.netnih.gov

Gastric Cancer: L-Alloisoleucine has been noted in metabolomic studies concerning gastric cancer. frontiersin.orgnih.govwindows.net Investigations into the metabolic characteristics of patients with gastric cancer, particularly those undergoing chemotherapy, have identified various amino acid metabolic defects, including those involving L-alloisoleucine, L-glutamine, L-leucine, and L-valine. nih.govwindows.netresearchgate.net These defects have been associated with decreased tolerance and effectiveness of chemotherapy, increased side effects, decreased immunity, and shortened survival time. nih.govwindows.netresearchgate.net Metabolomic analysis of serum from gastric cancer patients treated with chemotherapy has shown that certain interventions can influence the metabolism of these amino acids. frontiersin.orgnih.govwindows.net

Advanced Analytical Methodologies for L Alloisoleucine Quantification and Stereoisomer Separation

Chromatographic Techniques for L-Alloisoleucine Analysis

Chromatographic methods are fundamental for separating L-alloisoleucine from complex biological matrices and its closely related compounds before detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC has been utilized for the analysis of L-alloisoleucine, often coupled with various detection methods. Method development in HPLC focuses on optimizing stationary phases and mobile phases to achieve adequate resolution of L-alloisoleucine from interfering peaks. Cation-exchange chromatography with post-column ninhydrin (B49086) derivatization and spectrophotometric detection has been a traditional approach for amino acid analysis, although it can be time-consuming. iu.edu Reversed-phase HPLC, often with pre- or post-column derivatization, is also employed. researchgate.net Optimization of reversed-phase methods may involve using specific C18 columns and gradient elutions with tailored mobile phases to improve separation efficiency. researchgate.netbibliomed.org For instance, a method using a reversed-phase C18 column with gradient elution involving sodium hydrogenphosphate-methanol buffer has been reported for the analysis of branched-chain amino acids (BCAAs), including L-alloisoleucine. researchgate.net Another HPLC-UV method using an Ultropac C8 cation-exchange resin column and lithium buffers demonstrated good resolution of valine, L-alloisoleucine, isoleucine, and leucine (B10760876). bibliomed.org The optimization ensured well-resolved peaks in calibration and patient samples. bibliomed.org

Gas Chromatography-Mass Spectrometry (GC-MS) for L-Alloisoleucine Profiling

GC-MS is another powerful technique for the analysis of amino acids, including L-alloisoleucine. This method typically requires derivatization of the amino acids to make them volatile. GC-MS can be used for metabolic profiling, allowing for the detection and quantification of a wide range of metabolites in a single run. mdpi.com Predicted GC-MS spectra for derivatized and underivatized L-alloisoleucine are available in databases, aiding in identification. hmdb.ca While GC-MS can provide comprehensive metabolic profiles, LC-MS/MS is often preferred for routine L-alloisoleucine quantification in clinical settings due to simpler sample preparation (especially for underivatized analysis) and higher throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Throughput Quantification

LC-MS/MS is widely regarded as the gold standard for high-throughput quantification of L-alloisoleucine, particularly in newborn screening and clinical monitoring. researchgate.netmayocliniclabs.commdpi.comresearchgate.netlcms.cz The combination of chromatographic separation and highly specific mass spectrometric detection offers sensitivity and specificity necessary for accurate measurement in complex biological matrices like dried blood spots and plasma. researchgate.netiu.edumdpi.comlcms.cz

Strategies for Baseline Resolution of L-Alloisoleucine from Isobaric Interferents (e.g., Isoleucine, Leucine, Hydroxyproline)

Achieving baseline resolution of L-alloisoleucine from its isobaric interferents, such as isoleucine, leucine, and hydroxyproline, is critical for accurate quantification by LC-MS/MS. researchgate.netiu.edumdpi.comresearchgate.net These compounds have the same nominal mass, making mass spectrometry alone insufficient for differentiation. researchgate.netrevvity.com Chromatographic separation is therefore essential.

Several strategies are employed to achieve this separation:

Mixed-Mode Chromatography: Columns with mixed-mode stationary phases, possessing properties of both reversed-phase and ion-exchange chromatography, have proven effective in separating L-alloisoleucine from isobaric interferents without the need for derivatization or ion-pairing agents. iu.edunih.govnih.govresearchgate.netresearchgate.net This approach allows for rapid analysis times. iu.edunih.gov

Specific LC Columns and Mobile Phases: Optimization of standard reversed-phase or HILIC columns with specific mobile phase compositions (including organic solvents, buffers, and additives like formic acid or heptafluorobutyric acid) can also achieve the required separation. mdpi.comnih.govresearchgate.netgoogle.comsielc.comgoogle.com For example, a UPLC-MS/MS method using a BEH C18 column with gradient elution has been developed for separating BCAAs and L-alloisoleucine in dried blood spots. researchgate.net Another LC-MS/MS method utilized a mixed-mode Intrada column with a gradient of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer to separate 47 amino acids, including the resolution of leucine, isoleucine, and L-alloisoleucine. lcms.cz Capillary electrophoresis-mass spectrometry (CE-MS) has also demonstrated the separation of L-leucine, L-isoleucine, and L-alloisoleucine within 30 minutes using specific background electrolytes and sheath liquids. nih.gov

The use of specific multiple reaction monitoring (MRM) transitions in tandem mass spectrometry further enhances the specificity of detection after chromatographic separation. mdpi.comrevvity.com

Comparative Analysis of Derivatized versus Underivatized L-Alloisoleucine Assays

Both derivatized and underivatized approaches are used for L-alloisoleucine analysis by LC-MS/MS, each with advantages and disadvantages.

Derivatization: Historically, derivatization was necessary to improve the volatility or ionization efficiency of amino acids for GC-MS or some early LC methods. iu.edu Derivatization can enhance chromatographic retention and separation, particularly on reversed-phase columns. researchgate.net However, derivatization adds steps to the sample preparation process, increasing complexity, cost, and potential for errors. iu.edulcms.cz Examples of derivatization agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for HPLC with UV or fluorescence detection. researchgate.net For GC-MS, silylation agents like MSTFA are commonly used. mdpi.com

Underivatized Analysis: The development of advanced LC columns, particularly mixed-mode and HILIC phases, coupled with sensitive MS/MS detection, has enabled the direct analysis of underivatized amino acids. iu.edulcms.cznih.govnih.govresearchgate.netresearchgate.net Underivatized methods simplify sample preparation, often involving just protein precipitation or extraction from dried blood spots. mdpi.comlcms.cznih.gov This leads to faster sample throughput and reduced assay costs. lcms.cznih.gov Studies have demonstrated that underivatized LC-MS/MS methods can achieve excellent sensitivity, specificity, linearity, and precision for L-alloisoleucine quantification, comparable to or exceeding derivatized methods. iu.edunih.govnih.govresearchgate.net The ability to analyze underivatized samples is particularly advantageous in high-throughput settings like newborn screening. mdpi.comlcms.cz

Comparative studies have shown that underivatized methods using mixed-mode chromatography can provide baseline resolution of L-alloisoleucine from isobaric interferents, which may be challenging with some derivatized reversed-phase methods. iu.edunih.govnih.gov

Applications in Newborn Screening Programs and Clinical Monitoring of Metabolic Diseases

L-Alloisoleucine analysis by LC-MS/MS plays a critical role in newborn screening programs and the clinical monitoring of metabolic diseases, primarily Maple Syrup Urine Disease (MSUD). researchgate.netmayocliniclabs.comscielo.brmdpi.comresearchgate.netmedscape.comsynnovis.co.uk

Newborn Screening (NBS): Routine newborn screening for MSUD typically involves measuring elevated concentrations of branched-chain amino acids (leucine, isoleucine, and valine) using tandem mass spectrometry. researchgate.netmayocliniclabs.commdpi.comresearchgate.netmedscape.com However, initial screening methods often cannot differentiate between L-alloisoleucine and its isobaric isomers, leading to false-positive results, particularly in infants receiving total parenteral nutrition. researchgate.netmayocliniclabs.commdpi.comresearchgate.netrevvity.com L-Alloisoleucine is the pathognomonic marker for MSUD, meaning its presence is diagnostic. hmdb.caresearchgate.netmayocliniclabs.comrevvity.com Therefore, a second-tier test utilizing LC-MS/MS to specifically quantify L-alloisoleucine is crucial for confirming a presumptive positive MSUD screen and reducing false positives. researchgate.netmayocliniclabs.commdpi.comresearchgate.netrevvity.com This second-tier testing, often performed on the original dried blood spot sample, allows for clear identification of affected infants, reducing parental anxiety and unnecessary follow-up investigations. researchgate.netmdpi.comresearchgate.net Studies have demonstrated the effectiveness of LC-MS/MS second-tier tests in correctly identifying MSUD patients and differentiating them from false positives. researchgate.netmdpi.com For example, a study analyzing 238 samples with false-positive NBS results found L-alloisoleucine levels were below 6.5 µmol/L or undetectable, while it was significantly increased in all confirmed MSUD cases. mdpi.comresearchgate.net

Clinical Monitoring: For individuals diagnosed with MSUD, ongoing monitoring of amino acid levels, including L-alloisoleucine, is essential for managing the condition and preventing metabolic decompensation. scielo.brmedscape.comsynnovis.co.uknih.gov LC-MS/MS methods provide accurate and sensitive quantification necessary for adjusting dietary treatment (restriction of branched-chain amino acids) and monitoring treatment effectiveness. researchgate.netscielo.brsynnovis.co.uknih.gov The ability to quantify L-alloisoleucine specifically allows clinicians to assess the metabolic control of the patient. scielo.brsynnovis.co.uk LC-MS/MS assays are suitable for routine monitoring of L-alloisoleucine and other BCAAs in plasma and dried blood spots from MSUD patients. researchgate.netscielo.brmdpi.comsynnovis.co.uk

Reference intervals for L-alloisoleucine in healthy individuals are typically very low or undetectable, generally less than 5 µmol/L in plasma. hmdb.camayocliniclabs.commedscape.comnih.gov Elevated plasma L-alloisoleucine levels greater than 5 µmol/L are considered highly specific and sensitive for all forms of MSUD. hmdb.camedscape.comnih.gov

Data Table: Representative L-Alloisoleucine Concentrations in Different Groups

| Group | Sample Type | L-Alloisoleucine Concentration (µmol/L) | Source(s) |

| Healthy Adults (mean ± SD) | Plasma | 1.9 ± 0.6 (n=35) | medscape.comresearchgate.net |

| Healthy Children (3-11 years) (mean ± SD) | Plasma | 1.6 ± 0.4 (n=17) | medscape.comresearchgate.net |

| Healthy Infants (<3 years) (mean ± SD) | Plasma | 1.3 ± 0.5 (n=37) | medscape.comresearchgate.net |

| Healthy Newborns (highest reported) | Dried Blood Spot | 1.9 | mdpi.comresearchgate.net |

| Healthy Individuals | Plasma | < 5 | hmdb.camayocliniclabs.comnih.gov |

| MSUD Patients (diagnostic marker) | Plasma | > 5 | hmdb.camedscape.comnih.gov |

| MSUD Patients (confirmed cases) | Dried Blood Spot | Significantly increased | mdpi.comresearchgate.net |

| False-Positive NBS (due to elevated BCAA) | Dried Blood Spot | < 6.5 or not detectable (n=238) | mdpi.comresearchgate.net |

Note: Concentrations may vary between studies and laboratories due to different analytical methods and sample matrices.

Detailed Research Findings:

Research has focused on developing and validating analytical methods that provide accurate and rapid quantification of L-alloisoleucine. A novel LC-MS/MS method using mixed-mode chromatography achieved baseline resolution of L-alloisoleucine from isoleucine, leucine, and 4-hydroxyproline (B1632879) in human plasma within a 6-minute inject-to-inject time. iu.edunih.gov Validation studies for this method demonstrated excellent limits of quantification (1 µmol/L), linearity (r = 0.999 from 1-250 µmol/L), accuracy (bias = -3.8% and -10.1%), and inter-assay imprecision (CV < 8.06%) for plasma analysis. iu.edunih.gov The method also showed compatibility with blood spot analysis and low matrix suppression. iu.edunih.gov

Another UPLC-MS/MS method for dried blood spots achieved separation of BCAAs and L-alloisoleucine in a 5-minute analysis. researchgate.net This method, calibrated to align with plasma results, showed elevated L-alloisoleucine in dried blood spots from classic MSUD patients. researchgate.net The concentration of L-alloisoleucine was below the detection limit in about 55% of normal newborn screening samples, with the highest concentration observed being 1.9 µmol/L. mdpi.comresearchgate.net In contrast, confirmed MSUD cases showed significantly increased L-alloisoleucine levels. mdpi.comresearchgate.net

Comparative analysis of derivatized and underivatized methods highlights the trend towards simpler, faster underivatized assays enabled by advances in LC-MS/MS technology and column chemistry. iu.edulcms.cznih.govnih.govresearchgate.netresearchgate.net These underivatized methods offer advantages in high-throughput clinical laboratories. lcms.cznih.gov

The application of these advanced analytical methods in newborn screening has significantly improved the specificity of MSUD detection, reducing the number of false positives and the associated burden on families and healthcare systems. researchgate.netmdpi.comresearchgate.net Furthermore, these methods are invaluable for the long-term monitoring and management of MSUD patients, allowing for precise adjustment of dietary interventions based on accurate amino acid measurements. researchgate.netscielo.brsynnovis.co.uknih.gov

Chiral Separation Techniques for L-Alloisoleucine Enantiomers

Separation of L-alloisoleucine from its stereoisomers often necessitates the use of chiral separation techniques. These methods exploit the differences in interaction between chiral analytes and a chiral stationary phase or chiral additive.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely employed for chiral separations of amino acids. mdpi.com Chiral stationary phases (CSPs) are integral to these techniques. For the separation of D and L amino acids, including isoleucine and alloisoleucine enantiomers, Crown Ether-based CSPs like Crownpak CR-I (+) and CR-I (-) columns have demonstrated effectiveness. shimadzu.it These columns can separate D and L forms, with elution order depending on the specific column used. shimadzu.it

Another approach involves derivatization of the amino acids with a chiral labeling reagent prior to chromatographic separation. This converts the enantiomers into diastereomers, which can then be separated on conventional achiral or chiral columns. Marfey's reagents, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA) and Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), are examples of such labeling reagents. jst.go.jp A novel chiral resolution labeling reagent, 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA), coupled with LC-MS using a PBr column, has been developed for the separation and identification of isoleucine stereoisomers. jst.go.jp

Mixed-mode chromatography offers an alternative strategy for separating L-alloisoleucine from isobaric interferents without the need for derivatization or ion pairing agents. nih.goviu.edu Columns utilizing mixed-mode solid phases, such as the Intrada column, combine properties of normal phase and ion exchange chromatography, achieving baseline resolution of alloisoleucine from isoleucine, leucine, and other potential interferents like 4-hydroxyproline and delta-aminolevulinic acid. nih.goviu.edu This approach can significantly reduce sample preparation time and simplify the analytical workflow. iu.edu

Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also been explored for the separation of DL-amino acid enantiomers using chiral columns like Crownpak CR-I (+). mdpi.com This technique can offer faster separation times compared to traditional HPLC methods. mdpi.com

Novel Spectrometric and Bioanalytical Approaches for L-Alloisoleucine Detection and Characterization

Spectrometric techniques, particularly mass spectrometry (MS), are crucial for the sensitive and specific detection and quantification of L-alloisoleucine, especially in complex biological matrices. Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a widely adopted method for the analysis of L-alloisoleucine. medscape.comscielo.briu.edumayocliniclabs.commdpi.com

LC-MS/MS allows for the separation of L-alloisoleucine from isobaric amino acids before detection and quantification by mass spectrometry. This is particularly important because isoleucine, leucine, and alloisoleucine share similar fragmentation patterns in MS/MS, making chromatographic separation essential for accurate identification and quantification. shimadzu.itnih.gov LC-MS/MS methods have been developed and validated for the quantitative determination of L-alloisoleucine in various biological samples, including plasma and dried blood spots, for newborn screening and monitoring of MSUD. medscape.comscielo.briu.edumayocliniclabs.commdpi.com These methods often demonstrate high sensitivity, good linearity, and acceptable precision and accuracy. scielo.briu.edubibliomed.orgresearchgate.net

Reported performance characteristics for LC-MS/MS methods for branched-chain amino acid analysis, including alloisoleucine, highlight the capabilities of these techniques:

| Analyte | LOD (µmol/L) | LOQ (µmol/L) | Linear Range (µmol/L) | Intra-assay CV (%) | Inter-assay CV (%) | Recovery (%) |

| Alloisoleucine | 0.5 - 5.0 | 2.0 - 10.0 | 1 - 2500 | 4.6 - 13.0 | < 8.06 - 13.0 | 93 - 132 |

| Isoleucine | 0.5 - 5.0 | 2.0 - 10.0 | 10 - 2500 | 6.5 - <8% | < 8.3% | 80 - 112 |

| Leucine | 0.5 - 5.0 | 2.0 - 10.0 | 10 - 2500 | 4.3 - <8% | < 6.3% | 80 - 100 |

| Valine | 0.5 - 5.0 | 2.0 - 10.0 | 10 - 2500 | 3.2 - <8% | < 10.4% | 80 - 100 |

Note: Data compiled from various sources scielo.briu.edubibliomed.orgresearchgate.net. Specific values may vary depending on the method and laboratory.

Reference values for alloisoleucine in plasma of healthy individuals are typically very low, often below the limit of detection or quantification. medscape.comnih.gov Established reference values in healthy populations are generally in the low micromolar range:

| Population Group | Alloisoleucine Plasma Level (µmol/L, Mean ± SD) | Sample Size (n) |

| Healthy Adults | 1.9 ± 0.6 | 35 |

| Children (3-11 yrs) | 1.6 ± 0.4 | 17 |

| Infants (<3 yrs) | 1.3 ± 0.5 | 37 |

Note: Data from healthy individuals. medscape.com

A plasma L-alloisoleucine level greater than 5 μmol/L is considered a highly specific and sensitive diagnostic marker for all forms of MSUD. medscape.comebi.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is another spectrometric technique used in the analysis of metabolites related to branched-chain amino acid metabolism, such as alpha-hydroxyisovalerate, which can be detected in urine organic acid analysis for MSUD. medscape.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 2D NMR techniques like 1H-13C HSQC, can provide detailed structural information about L-alloisoleucine and is valuable for characterization. nih.govhmdb.camcdb.cafoodb.cadrugbank.com While NMR is a powerful tool for structural elucidation and can be used for quantification in certain contexts, MS-based methods are generally preferred for the sensitive detection and quantification of L-alloisoleucine in complex biological samples at the low concentrations relevant for clinical diagnosis.

Bioanalytical approaches for L-alloisoleucine primarily involve the application of these chromatographic and spectrometric methods to biological samples like plasma, serum, dried blood spots, and urine. medscape.comscielo.briu.edumayocliniclabs.commdpi.com Sample preparation steps, such as protein precipitation or extraction, are often necessary to isolate or concentrate amino acids before analysis. bibliomed.org The development of rapid and sensitive bioanalytical methods, particularly using LC-MS/MS, has significantly improved the ability to screen for and diagnose MSUD. scielo.briu.edumdpi.com

Stereoselective Synthesis and Biotechnological Production of L Alloisoleucine

Enzymatic Routes for L-Alloisoleucine Synthesis and Derivatization

Enzymatic methods offer a promising avenue for the stereoselective synthesis of amino acids, including L-alloisoleucine, often providing high yields and purity under mild conditions. nih.govresearchgate.net

Utilization of Hydantoinase Enzymes in Diastereomer Production

The "Hydantoinase Process" is a well-established enzymatic method for producing optically pure amino acids from racemic 5-monosubstituted hydantoins. nih.gov While primarily used for producing D- or L-amino acids, variations of this process can be applied to the synthesis of isoleucine diastereomers.

In the context of isoleucine, the chemical synthesis of its hydantoin (B18101) derivative from L-isoleucine can lead to an epimeric mixture containing both L-isoleucine hydantoin and D-alloisoleucine hydantoin. google.com D-hydantoinase enzymes can stereoselectively hydrolyze D-alloisoleucine hydantoin to the corresponding N-carbamoyl-D-alloisoleucine. google.com This hydrolysis can be coupled with simultaneous epimerization of the chiral center at C-5 of the hydantoin (corresponding to the α-carbon of the amino acid), driven by maintaining a specific pH or using a racemase enzyme. google.com This allows for the conversion of the L-isoleucine hydantoin into D-alloisoleucine hydantoin, which is then hydrolyzed, effectively converting the initial hydantoin mixture towards the D-alloisoleucine product. google.com Subsequent decarbamoylation of N-carbamoyl-D-alloisoleucine yields D-alloisoleucine. google.com

While this process is described for D-alloisoleucine production from L-isoleucine hydantoin, the principle highlights the utility of hydantoinases and coupled epimerization for controlling stereochemistry at the α-carbon. google.com To obtain L-alloisoleucine using a similar hydantoinase approach, an L-hydantoinase that stereoselectively hydrolyzes L-alloisoleucine hydantoin would be required, potentially coupled with epimerization of the hydantoin mixture to favor the L-alloisoleucine hydantoin. google.com

Biocatalytic Approaches for Stereoselective Hydrolysis and Conversion

Beyond the classical hydantoinase process, other biocatalytic strategies are employed for the stereoselective synthesis and conversion of amino acids, including those relevant to L-alloisoleucine.

Enzyme pairs consisting of a pyridoxal (B1214274) 5′-phosphate (PLP)-linked aminotransferase and an isomerase have been identified as being responsible for the biosynthesis of L-alloisoleucine from L-isoleucine in certain natural product pathways. acs.org For example, the DsaD/DsaE enzyme pair from Streptomyces scopuliridis and the MfnO/MfnH pair from Streptomyces drozdowiczii catalyze a bidirectional reaction between L-alloisoleucine and L-isoleucine. acs.org In vitro biochemical assays have shown that these enzyme pairs are synergistically responsible for L-alloisoleucine generation from L-isoleucine. acs.org The enzymatic reaction involves a PLP-linked ketimine intermediate and utilizes an arginine residue from the C-terminus of the isomerase to epimerize the amino acid at the β-position. acs.org This demonstrates a biocatalytic route for the direct interconversion of L-isoleucine and L-alloisoleucine, controlling the stereochemistry at the β-carbon.

Another enzymatic approach involves the use of amino acid epimerases. Isoleucine 2-epimerase from Lentilactobacillus buchneri can catalyze the epimerization of L-isoleucine to D-alloisoleucine and D-alloisoleucine back to L-isoleucine. uniprot.org This enzyme also exhibits racemization activity for other nonpolar amino acids. uniprot.org The optimal pH for the forward reaction (L-isoleucine to D-alloisoleucine) is 5.0, and for the reverse reaction (D-alloisoleucine to L-isoleucine) is 6.0. uniprot.org Optimal temperatures are 50°C for the forward reaction and 45°C for the reverse reaction. uniprot.org While this enzyme interconverts L-isoleucine and D-alloisoleucine, it highlights the potential of epimerases for altering stereochemistry at the α-carbon.

Chemical Synthesis Strategies for L-Alloisoleucine and its Analogues

Chemical synthesis provides alternative routes to access L-alloisoleucine and its analogues, often involving strategies to control or resolve the stereocenters.

Stereospecific Inversion of L-Isoleucine Configuration

One chemical strategy for synthesizing D-alloisoleucine involves the stereospecific inversion of the configuration at the C-2 stereogenic carbon of L-isoleucine. rsc.orgrsc.org This approach focuses on selectively changing the stereochemistry at the α-carbon while retaining the configuration at the β-carbon. While the search results specifically mention this for D-alloisoleucine synthesis from L-isoleucine, the principle of stereospecific inversion at the α-carbon could potentially be adapted or applied in the synthesis of L-alloisoleucine from a precursor with the desired β-stereochemistry.

Epimerization and Diastereomeric Resolution Techniques

Chemical epimerization of L-isoleucine at the C-2 carbon can yield a mixture of L-isoleucine and D-alloisoleucine. rsc.orgrsc.orgresearchgate.netgoogle.com This epimeric mixture can then be resolved to obtain the desired diastereomer. Diastereomeric resolution techniques are commonly employed for separating such mixtures. google.com

One method involves the formation of diastereomeric salts or complexes with chiral resolving agents, followed by separation based on differences in properties such as solubility. google.comgoogle.com For instance, (2S,3S)-dibenzoyltartaric acid (DBTA) or (2S,3S)-di-4-toluoyl-tartaric acid (DTTA) can be used to selectively precipitate a complex with D-alloisoleucine from an epimeric mixture of L-isoleucine and D-alloisoleucine. google.com The precipitated complex can then be decomposed to isolate D-alloisoleucine. google.com Enzymatic resolution can also be applied to epimeric mixtures. For example, an epimeric mixture of L-isoleucine and D-alloisoleucine has been resolved enzymically using hog kidney acylase after acetylation. rsc.orgresearchgate.net

Chemical epimerization of L-isoleucine to a mixture of L-isoleucine and D-alloisoleucine can be achieved by suspending L-isoleucine in an inert solvent with a lower fatty acid (e.g., acetic acid) and an aromatic aldehyde (e.g., salicylaldehyde) as catalysts under reflux conditions.

Synthesis from Non-Amino Acid Precursors

L-alloisoleucine and its analogues can also be synthesized from non-amino acid precursors through asymmetric synthesis routes that establish the desired stereocenters during the synthesis.

One example is the asymmetric Strecker synthesis of D-alloisoleucine from commercially available (S)-2-methyl-1-butanol. researchgate.net This method involves a sequence of steps designed to introduce the amino and carboxyl groups with control over the stereochemistry at both the α and β carbons.

Another approach involves the synthesis of fluorinated analogues, such as (2R,3S)-5,5,5-trifluoro-allo-isoleucine, from fluorinated alcohol precursors. beilstein-journals.orgnih.gov These syntheses often utilize stereoselective reactions, such as auxiliary-induced amination, to establish the chiral centers with high enantiomeric and diastereomeric purity. beilstein-journals.org

Biotechnological Applications of L-Alloisoleucine Production

L-Alloisoleucine, a stereoisomer of L-isoleucine, possesses unique properties that lend themselves to various biotechnological applications. Its distinct stereochemistry and metabolic roles make it valuable in research and development across different fields, including peptide synthesis, phytotoxin biosynthesis studies, and pharmaceutical development.

Incorporation of L-Alloisoleucine into Peptides and Proteins for Structural and Functional Studies

The incorporation of non-natural amino acids, such as L-alloisoleucine, into peptides and proteins is a significant strategy in protein engineering and functional studies. This approach allows for the introduction of novel functionalities and modifications to protein structures, leading to altered physical and chemical properties. Researchers utilize this technique to gain insights into protein structure-function relationships and expand the knowledge base concerning protein-protein and protein-nucleic acid interactions. researchgate.net

L-alloisoleucine can serve as a building block in peptide synthesis, facilitating the creation of complex molecules with enhanced biological activity and specificity. chemimpex.com This is particularly relevant in drug discovery, where peptide-based drugs targeting specific biological pathways are being developed. chemimpex.com By incorporating L-alloisoleucine, researchers can modify protein structures, potentially enhancing their stability and activity for various biotechnological applications. chemimpex.com

Studies involving the incorporation of isoleucine analogs, including stereoisomers like L-alloisoleucine, into proteins expressed in organisms like Escherichia coli have been conducted. researchgate.net These studies aim to assess the translational activity of these analogs and their impact on protein structure and function. For instance, research has investigated the incorporation of unsaturated isoleucine analogs into model proteins to understand how these modifications affect properties like alpha-helix propensity. beilstein-journals.org While fluorination of amino acids can sometimes decrease helix propensity, the specific stereochemistry and structure of incorporated analogs play a crucial role in determining the final protein conformation and stability. beilstein-journals.org

Role of L-Alloisoleucine in Phytotoxin Biosynthesis (e.g., Coronatine (B1215496) in Pseudomonas syringae)

L-Alloisoleucine plays a crucial role as a precursor in the biosynthesis of certain phytotoxins, notably coronatine produced by various pathovars of Pseudomonas syringae. cdnsciencepub.comnih.govasm.org Coronatine is a key virulence factor that contributes to leaf chlorosis in host plants. nih.govasm.org

The biosynthesis of coronatine involves the ligation of two distinct moieties: coronafacic acid (CFA) and coronamic acid (CMA). cdnsciencepub.comnih.govasm.org Coronamic acid, an unusual cyclopropyl (B3062369) α-amino acid, is derived from L-isoleucine via the intermediacy of L-alloisoleucine. cdnsciencepub.com